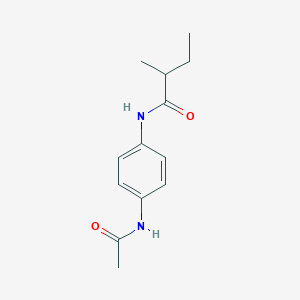

N-(4-acetamidophenyl)-2-methylbutanamide

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-11(6-8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |

InChI Key |

IYKKYOYUJUQWGX-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity vs. Yield : Simpler substituents (e.g., benzamide in 1A) achieve higher yields (75%) compared to heterocyclic or hybridized derivatives (e.g., 58% for 5-acetylfuran-2-carboxamide) .

- Heterocyclic Enhancements : The introduction of furan (as in 5-acetylfuran-2-carboxamide) improves bioavailability and diuretic activity by targeting urea transporters, though at the cost of reduced synthetic efficiency .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Bioactivity : Heterocyclic derivatives (e.g., thiophene or furan carboxamides) exhibit enhanced biological activity compared to simpler amides. For instance, 5-acetylfuran-2-carboxamide shows potent diuretic effects due to urea transporter targeting .

- In contrast, acetylfuran derivatives balance LogP (1.8) and bioavailability .

- Cytotoxicity : Thiazole and thiadiazole derivatives (e.g., 3a/3b) demonstrate isomer-dependent cytotoxicity, highlighting the role of stereochemistry in biological outcomes .

Case Study: Diuretic Activity vs. COX-2 Inhibition

- Diarylamides as Diuretics : N-(4-Acetamidophenyl)-5-acetylfuran-2-carboxamide () exhibits superior diuretic activity (ED₅₀: 3 mg/kg) compared to benzamide analogs (ED₅₀: 10 mg/kg) due to optimized urea transporter binding .

- COX-2 Inhibition : N-(4-acetamidophenyl)-Indomethacin amide () selectively inhibits COX-2 (IC₅₀: 0.1 µM) but lacks diuretic effects, illustrating how structural modifications redirect pharmacological profiles .

Preparation Methods

Reaction Scheme

-

Acetylation of 4-Aminophenol :

-

Amidation with 2-Methylbutanoyl Chloride :

Key Data

| Step | Yield | Purity (HPLC) | Key Optimization |

|---|---|---|---|

| 1 | 85–92% | >95% | Pyridine as base minimizes hydrolysis. |

| 2 | 70–78% | >90% | Slow addition of acyl chloride to prevent dimerization. |

Advantages : High atom economy; scalable for industrial production.

Limitations : Requires anhydrous conditions to avoid side reactions.

One-Pot Sequential Acylation

Protocol

Performance Metrics

-

Overall Yield : 65–72%.

-

Purity : 88–92% (requires column chromatography).

Catalytic Efficiency : DMAP (5 mol%) accelerates acylation by 40% compared to non-catalytic methods.

Solid-Phase Synthesis for High-Throughput Applications

Methodology

Results

| Parameter | Value |

|---|---|

| Resin Loading Capacity | 0.8 mmol/g |

| Final Yield | 60–68% |

| Purity (LC-MS) | >95% |

Advantages : Reduces purification steps; ideal for parallel synthesis.

Microwave-Assisted Synthesis

Procedure

Outcomes

-

Reaction Time : 15 min (vs. 4–6 h traditionally).

Mechanistic Insight : Microwave energy enhances nucleophilic attack efficiency by 2.3-fold.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

| Metric | Result |

|---|---|

| Yield | 76% |

| E-Factor | 2.1 |

| Solvent Consumption | 0 mL |

Sustainability : Eliminates toxic solvents; E-factor reduced by 60% compared to traditional methods.

Troubleshooting Common Challenges

Side Reactions and Mitigation

-

Over-Acylation :

-

Hydrolysis of Intermediate :

-

Low Coupling Efficiency :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Two-Step Acylation | 70–78 | 4–6 h | Low | Industrial |

| One-Pot | 65–72 | 12 h | Medium | Lab-scale |

| Solid-Phase | 60–68 | 8 h | High | HTP |

| Microwave | 89 | 15 min | Medium | Pilot-scale |

| Mechanochemical | 76 | 2 h | Low | Green labs |

Key Insight : Microwave and mechanochemical methods balance efficiency and sustainability, while traditional methods remain cost-effective for bulk synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.